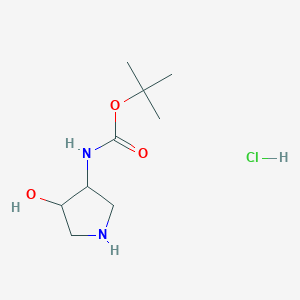
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrrolidine ring, followed by the introduction of the hydroxy group and the carbamic acid tert-butyl ester moiety. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrolidine ring.
Hydroxylation: to introduce the hydroxy group.
Carbamoylation: to attach the carbamic acid tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ester and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with modified functional groups.
Scientific Research Applications
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
- (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride
Uniqueness
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, also known as tert-butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- CAS Number : 1613023-55-4
- Boiling Point : 349.7 ± 42.0 °C (predicted)
- Density : 1.14 ± 0.1 g/cm³ (predicted)
- pKa : 11.84 ± 0.40 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction mechanisms.
- Cellular Process Alteration : The compound may affect metabolic processes or gene expression within cells .
Neuroprotective Effects
Research has indicated that compounds similar to (3R,4S)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester exhibit neuroprotective properties. For example:
- A study demonstrated that related carbamate compounds can protect astrocytes from amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
The compound has shown potential antioxidant activity by reducing oxidative stress markers in cellular models:
- In vitro studies indicated that derivatives of this compound could lower levels of pro-inflammatory cytokines and free radicals in astrocytic cultures exposed to amyloid-beta .
Case Studies
-
Astrocyte Protection Study :
- Researchers investigated the protective effects of a related compound against amyloid-beta toxicity in astrocytes. Results showed significant improvements in cell viability when treated with the compound alongside amyloid-beta exposure, indicating its potential as a therapeutic agent for Alzheimer's disease .
-
Enzyme Inhibition Study :
- A study focused on the inhibition of acetylcholinesterase by similar carbamate compounds demonstrated that these molecules could effectively prevent the breakdown of acetylcholine, enhancing cholinergic signaling in neuronal pathways .
Summary of Biological Activities
Properties
Molecular Formula |
C9H19ClN2O3 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxypyrrolidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H |
InChI Key |
UYFVSDFSFICTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















